molecular formula C23H22N4O4S B2813211 N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-19-4

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2813211
CAS No.: 852135-19-4
M. Wt: 450.51
InChI Key: QJNKZTORCNXNKK-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a synthetic imidazo[2,1-b][1,3]thiazole derivative with a carboxamide functional group. Its structure features a methoxy-substituted phenyl ring at position 6, a methyl group at position 3, and a 5-acetamido-2-methoxyphenyl substituent on the carboxamide moiety.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-13-21(22(29)25-18-11-16(24-14(2)28)7-10-20(18)31-4)32-23-26-19(12-27(13)23)15-5-8-17(30-3)9-6-15/h5-12H,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKZTORCNXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield similar thiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential use in drug development for various diseases.

    Industry: Utilizing its unique chemical properties in material science and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent patterns, which influence physicochemical properties, target affinity, and biological activity. Below is a comparative analysis based on the evidence provided:

Table 1: Structural and Functional Comparison of Imidazo[2,1-b]thiazole Carboxamides

Compound Name/ID Substituents Key Modifications vs. Target Compound Reported Activity/Findings
ND-11503 6-Ethyl, 2-methyl, dihydrobenzofuran-methyl Ethyl at position 6; dihydrobenzofuran instead of methoxyphenyl Moderate cytotoxicity in cancer cell lines
ND-11564 2,6-Dimethyl, trifluoromethylphenoxy-benzyl Trifluoromethylphenoxy-benzyl substituent Enhanced kinase inhibition (e.g., EGFR, VEGFR2)
ND-12025 2,6-Dimethyl, pyridinyl-trifluoromethylphenoxy Pyridine ring replaces phenyl; trifluoromethylphenoxy Improved solubility and metabolic stability
Target Compound 6-(4-Methoxyphenyl), 3-methyl, 5-acetamido-2-methoxyphenyl Unique acetamido-methoxyphenyl group No direct data; inferred potential for kinase modulation

Key Observations :

Substituent Effects on Bioactivity: The presence of trifluoromethylphenoxy groups (ND-11564, ND-12025) correlates with enhanced kinase inhibition, likely due to increased electron-withdrawing effects and hydrophobic interactions .

Methoxy vs.

Metabolic Stability :

  • Pyridine-containing analogs (e.g., ND-12025) exhibit improved metabolic stability over phenyl-substituted derivatives, suggesting that the target compound’s methoxyphenyl groups may require optimization for pharmacokinetics .

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and imidazole moieties, which are known for their diverse biological activities. The process often includes the acylation of amines and the formation of heterocyclic structures through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-containing compounds. Thiazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The thiazole ring is crucial for cytotoxic activity. It interacts with cellular targets such as microtubules and enzymes involved in cell cycle regulation.
  • Case Studies :
    • A compound similar to this compound demonstrated significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values less than that of doxorubicin, a standard chemotherapy drug .
CompoundCell LineIC50 (µg/mL)
Compound AA5491.61 ± 1.92
Compound BHeLa1.98 ± 1.22
DoxorubicinA549Reference

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties using picrotoxin-induced convulsion models. The results indicate that certain structural features enhance its effectiveness in reducing seizure activity:

  • Structure-Activity Relationship : The presence of specific substituents on the phenyl rings significantly influences anticonvulsant potency. For instance, electron-donating groups at particular positions have been shown to enhance activity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and biological targets such as Bcl-2 proteins involved in apoptosis regulation. These studies reveal that the compound primarily interacts through hydrophobic contacts, suggesting a mechanism for its anticancer effects.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic assessments indicate that the compound exhibits favorable absorption characteristics with moderate lipophilicity, which is essential for bioavailability. Toxicity studies are ongoing, but initial findings suggest lower toxicity profiles compared to traditional chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Key steps include:

  • Cyclization : Formation of the imidazo[2,1-b][1,3]thiazole core via palladium-catalyzed Suzuki-Miyaura coupling between halogenated intermediates and aryl boronic acids .
  • Coupling Reactions : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility, while controlled temperatures (60–80°C) prevent side reactions . Yield optimization requires monitoring via TLC/HPLC and purification by column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural validation, and how are conflicting spectral data resolved?

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), acetamido (δ 2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm). Discrepancies in peak splitting may arise from rotamers; variable-temperature NMR can resolve this .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error. Discrepancies in fragmentation patterns may indicate impurities, necessitating repurification .
  • IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and C-S-C (~650 cm⁻¹) bonds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding .
  • Side Chain Engineering : Substitute the acetamido group with sulfonamides or ureas to improve solubility and pharmacokinetics .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays : Use validated protocols (e.g., IC50 determination under identical pH/temperature) to minimize variability .
  • Off-Target Profiling : Employ proteome-wide screening (e.g., thermal shift assays) to identify non-specific interactions .
  • Computational Validation : Molecular docking (AutoDock) and MD simulations (GROMACS) clarify binding modes conflicting with experimental data .

Q. How do computational methods enhance the design of derivatives with improved metabolic stability?

  • ADMET Prediction : Tools like SwissADME predict CYP450 metabolism hotspots. For example, methoxy groups may undergo demethylation; replacing them with halogens reduces metabolic liability .
  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites prone to oxidation .
  • In Silico Mutagenesis : Test substituent effects on binding affinity using Schrödinger’s Prime MM-GBSA .

Methodological Challenges

Q. What are the limitations of current cross-coupling strategies for introducing the 5-acetamido-2-methoxyphenyl moiety?

  • Steric Hindrance : Bulky substituents reduce coupling efficiency. Use Buchwald-Hartwig conditions (XPhos/Pd2(dba)3) for hindered aryl amines .
  • Competitive Side Reactions : Protect acetamido groups with Boc during coupling to prevent undesired nucleophilic attack .

Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Compare bond lengths/angles with DFT-optimized structures to validate tautomeric forms .
  • Powder XRD : Assess polymorphism by comparing experimental patterns with simulated data (Mercury 4.0) .

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